3,5-Bis(trifluoromethyl)-benzeneethanamine
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to fluorinated compounds. This stability is a highly sought-after characteristic in the design of pharmaceuticals and advanced materials.
Fluorine's high electronegativity can also modulate the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. This has profound implications for drug-receptor binding and the performance of materials in electronic applications. Consequently, organofluorine chemistry has become a cornerstone of modern chemical research and development.
The Role of Bis(trifluoromethyl)phenyl Moieties in Molecular Design and Function
The 3,5-bis(trifluoromethyl)phenyl group is a particularly influential moiety in molecular design. The two trifluoromethyl (-CF3) groups are potent electron-withdrawing groups, which can significantly impact the acidity or basicity of nearby functional groups and alter the electron density of the aromatic ring. This electronic modulation is a powerful tool for fine-tuning the properties of a molecule.
Furthermore, the bulky and lipophilic nature of the trifluoromethyl groups can enhance a molecule's ability to cross biological membranes and can be used to control its three-dimensional shape, influencing how it interacts with biological targets or assembles in the solid state. This moiety is frequently incorporated into the design of new catalysts, pharmaceuticals, and functional materials. For instance, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent growth inhibitors of various bacterial strains. nih.gov
Structural Context of Benzeneethanamine Scaffolds in Synthetic and Medicinal Chemistry
The benzeneethanamine (or phenethylamine) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic biologically active compounds. This framework consists of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain, providing a versatile template that can be readily modified to interact with a wide range of biological targets.
Derivatives of benzeneethanamine are known to interact with various receptors and enzymes in the central nervous system, leading to their development as therapeutics for a host of neurological and psychiatric disorders. The flexibility of the ethylamine side chain allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The combination of this well-established pharmacophore with the unique properties of the bis(trifluoromethyl)phenyl group in 3,5-Bis(trifluoromethyl)-benzeneethanamine creates a valuable and versatile building block for the synthesis of novel chemical entities with potential applications across the chemical sciences. For example, related benzylamine (B48309) derivatives have been used in the synthesis of N-substituted amides. mdpi.com
Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | N-methyl-3,5-bis(trifluoromethyl)-benzeneethanamine | 3,5-Bis(trifluoromethyl)benzylamine (B151408) |
| CAS Number | 181772-08-7 oakwoodchemical.com | 196818-41-4 chemicalbook.com | 85068-29-7 nih.gov |
| Molecular Formula | C10H9F6N oakwoodchemical.com | C11H11F6N chemicalbook.com | C9H7F6N nih.gov |
| Molecular Weight | 257.18 g/mol oakwoodchemical.com | 271.2 g/mol chemicalbook.com | 243.15 g/mol nih.gov |
| Boiling Point | 187.2 ± 35.0 °C (Predicted) chemicalbook.com | 197.9 ± 35.0 °C (Predicted) chemicalbook.com | Not Available |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | 1.263 ± 0.06 g/cm³ (Predicted) chemicalbook.com | Not Available |
| pKa | 9.50 ± 0.10 (Predicted) | Not Available | Not Available |
| Melting Point | Not Available | Not Available | 50-55 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNMFINEIFVNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591882 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181772-08-7 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Studies of 3,5 Bis Trifluoromethyl Benzeneethanamine and Its Derivatives
Reactivity of the Benzeneethanamine Moiety
The reactivity of 3,5-bis(trifluoromethyl)-benzeneethanamine is characterized by the distinct functionalities of its aliphatic amine group and its aromatic ring. These two components exhibit different chemical behaviors, enabling selective modifications at either site.
Amine Functional Group Transformations
The primary amine of the benzeneethanamine side chain is a key site for derivatization. As a nucleophile, it readily participates in a variety of classical amine reactions.
One common transformation is amidation . In a related example, 3,5-bis(trifluoromethyl)benzylamine (B151408) undergoes a solvent-free, direct amidation reaction with stearic acid at elevated temperatures (140 °C) to produce N-(3,5-bis(trifluoromethyl)benzyl)stearamide. This reaction proceeds without the need for a metal catalyst, releasing water as the only by-product, which highlights an environmentally conscious approach to amide synthesis.
Another significant transformation is the reaction with isothiocyanates to form thiourea (B124793) derivatives . Reagents such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate are utilized for the derivatization of various primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, yielding a stable thiourea adduct. This particular derivatization is valuable in analytical chemistry, as the introduction of the two trifluoromethyl groups facilitates detection by ¹⁹F NMR and mass spectrometry.
Aromatic Substitutions on the Bis(trifluoromethyl)phenyl Ring
The aromatic ring of the 3,5-bis(trifluoromethyl)phenyl moiety is heavily influenced by the two trifluoromethyl (-CF₃) groups. These groups are powerfully electron-withdrawing, which has a profound effect on the ring's reactivity.
Electrophilic Aromatic Substitution (EAS): The strong deactivating nature of the two -CF₃ groups significantly reduces the electron density of the benzene (B151609) ring, making it highly resistant to standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. youtube.com These reactions typically require electron-rich aromatic systems to proceed efficiently. While some research indicates the possibility of synthesizing bis(trifluoromethyl)aromatic compounds through electrophilic substitution, the conditions required are generally harsh, and the ring is considered deactivated.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic aromatic substitution, provided a suitable leaving group (such as a halide) is present on the ring. masterorganicchemistry.comlibretexts.org The electron-withdrawing -CF₃ groups can stabilize the negative charge of the intermediate Meisenheimer complex, which is formed when a nucleophile attacks the ring. libretexts.org Although this compound itself does not possess a leaving group for a typical SNAr reaction, this inherent reactivity is a key consideration in the design of related synthetic intermediates.
Metal-Catalyzed C-H Functionalization: Modern synthetic methods offer alternative routes for substitution. For instance, iridium-catalyzed C-H borylation can functionalize aromatic rings, including deactivated systems like 1,3-bis(trifluoromethyl)benzene (B1330116), to create new carbon-boron bonds that can be further elaborated. researchgate.netresearchgate.net
Design and Synthesis of Novel Derivatives Incorporating the 3,5-Bis(trifluoromethyl)phenyl Scaffold
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry and materials science. Its incorporation into various molecular frameworks is a common strategy for enhancing stability, lipophilicity, and biological activity.
N-Substituted Diamine Derivatives
A key class of derivatives is N-substituted diamines. The synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a compound structurally related to a derivative of this compound, showcases a typical synthetic strategy. This multi-step synthesis begins with a nucleophilic aromatic substitution followed by a reduction.
The synthesis proceeds in two main steps:
Nucleophilic Aromatic Substitution: 3,5-Bis(trifluoromethyl)benzylamine is reacted with 1-fluoro-2-nitrobenzene (B31998). The amine acts as a nucleophile, displacing the fluoride (B91410) atom on the nitro-activated benzene ring to form the N-substituted nitroaniline intermediate, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline.
Reduction of the Nitro Group: The intermediate nitroaniline is then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd-C) under a hydrogen atmosphere. This selectively reduces the nitro group to a primary amine, yielding the final product, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, in high yield.
| Step | Starting Material | Reagent(s) | Product | Yield |
| 1 | 3,5-Bis(trifluoromethyl)benzylamine | 1-Fluoro-2-nitrobenzene, K₂CO₃, DMF | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% |
| 2 | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, 10% Pd-C, EtOH | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% |
Salicylanilide (B1680751) Analogues and Related Structures
Salicylanilides (2-hydroxy-N-phenylbenzamides) are a class of compounds with a wide spectrum of biological activities. Incorporating the 3,5-bis(trifluoromethyl)phenyl moiety into this scaffold is a strategy pursued in drug design. For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide has been identified as a pharmacophore for designing novel therapeutic agents. researchgate.net
The general synthesis of such compounds involves the amidation of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). A plausible route for synthesizing a 3,5-bis(trifluoromethyl)phenyl salicylanilide would involve the reaction of a substituted salicylic acid (e.g., 5-chlorosalicylic acid) with 3,5-bis(trifluoromethyl)aniline. This condensation is typically promoted by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride. Microwave-assisted synthesis using phosphorus trichloride (B1173362) in chlorobenzene (B131634) has been shown to be an effective method for preparing similar salicylanilides, increasing yields and dramatically shortening reaction times compared to conventional heating.
Pyrazole (B372694) Derivatives
The 3,5-bis(trifluoromethyl)phenyl scaffold has been successfully incorporated into pyrazole-based structures to create novel compounds with potent antimicrobial properties. nih.govnih.gov The synthesis is a multi-step process that builds the pyrazole ring and then attaches various substituted aniline moieties. nih.gov
The synthetic pathway generally involves:
Hydrazone Formation: The process starts with the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with a substituted hydrazine (B178648), such as 4-hydrazinobenzoic acid, to form a hydrazone intermediate. nih.gov
Pyrazole Ring Formation: The hydrazone is then treated with a Vilsmeier-Haack reagent (e.g., prepared from DMF and POCl₃) to construct the pyrazole ring, yielding a key intermediate, a pyrazole aldehyde. nih.gov
Reductive Amination: Finally, the pyrazole aldehyde undergoes reductive amination with a variety of substituted anilines. This typically involves forming an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to give the final N-substituted pyrazole derivatives. nih.gov
This modular approach allows for the creation of a large library of derivatives by varying the aniline component in the final step.
| Compound Number | Aniline Substituent (R-NH₂) | Product Name | Yield |
| 1 | Aniline | 4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | 86% |
| 7 | 3-Fluoroaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3-fluoroanilino)methyl]pyrazol-1-yl]benzoic acid | 82% |
| 14 | 4-Fluoro-3-methylaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-fluoro-3-methylanilino)methyl]pyrazol-1-yl]benzoic acid | 92% |
Table data sourced from a study on the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. nih.gov
Azide (B81097) Functionalization and Click Chemistry Applications
The introduction of the 3,5-bis(trifluoromethyl)phenyl motif into molecules via azide derivatives is a significant strategy, particularly for applications in medicinal chemistry and drug discovery. The 3,5-bis(trifluoromethyl)benzyl group is considered a privileged motif in several drug candidates. sigmaaldrich.com A key starting material for incorporating this group is 3,5-bis(trifluoromethyl)benzyl azide. sigmaaldrich.com This azide is particularly useful in cycloaddition reactions, a cornerstone of "click chemistry." sigmaaldrich.comekb.eg
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring linking two different molecular fragments. sigmaaldrich.comekb.eguochb.cz The robustness of this transformation has led to numerous applications in combinatorial chemistry and drug discovery. sigmaaldrich.com
Derivatives such as 3,5-bis(trifluoromethyl)benzyl azide serve as key building blocks for assembling disubstituted triazole cores. sigmaaldrich.com For instance, it was utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists developed by Eli Lilly, where the triazole core was assembled through a base-mediated azide-ketone cycloaddition. sigmaaldrich.com Fluorinated azides, in general, are valuable for introducing ¹⁹F NMR-sensitive probes into various molecules, aiding in fragment-based drug discovery. sigmaaldrich.com
The general scheme for a copper-catalyzed click reaction involving a substituted benzyl (B1604629) azide is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3,5-Bis(trifluoromethyl)benzyl Azide | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/Na-ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |
This reaction demonstrates high regioselectivity, typically yielding the 1,4-regioisomer. sigmaaldrich.com The resulting triazole ring is not merely a linker but can be a pharmacologically active component of the final molecule.
Phosphine (B1218219) and Phosphine Oxide Derivatives
Phosphine and phosphine oxide derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group are notable for their unique electronic properties and are employed as ligands in catalysis and as subjects of structural chemistry studies. The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly influences the properties of the phosphorus center.
Synthesis and Properties
Electron-deficient secondary phosphines and their corresponding oxides, such as bis[3,5-bis(trifluoromethyl)phenyl]phosphine and its oxide, can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene (B1265498). orgsyn.org The synthesis of the phosphine oxide involves a Grignard reaction followed by reaction with a phosphorus source and subsequent hydrolysis. The secondary phosphine can then be obtained by reduction of the phosphine oxide using a reducing agent like diisobutylaluminium hydride (DIBAL-H). orgsyn.org
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (B65459) is a commercially available ligand used in various catalytic cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. chemimpex.comsigmaaldrich.com Its utility stems from the electron-deficient nature conferred by the six -CF₃ groups, which enhances the catalytic activity and stability of the metal complexes it forms. chemimpex.com
Structural Characteristics of the Phosphine Oxide
The crystal structure of tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide has been studied in detail. nih.govresearchgate.netresearchgate.net Key structural features are summarized in the table below.
| Parameter | Value | Comparison/Comment |
| P=O Bond Distance | 1.475 (3) Å | Shorter than in triphenylphosphine (B44618) oxide (1.487 (2) Å), indicating a stronger double bond character. nih.govresearchgate.net |
| Average P–C Bond Distance | 1.813 Å | Slightly longer than in triphenylphosphine oxide (1.799 (3) Å), likely due to the electron-withdrawing -CF₃ groups. nih.govresearchgate.net |
| Average O–P–C Bond Angle | 112.84° | Contributes to a nearly ideal tetrahedral geometry around the phosphorus atom. nih.govresearchgate.net |
| Average C–P–C Bond Angle | 105.90° | researchgate.net |
The crystal structure is stabilized by various intermolecular interactions, including C—H···O and C—H···F hydrogen bonds. nih.govresearchgate.net The trifluoromethyl groups often exhibit rotational disorder within the crystal lattice. nih.govresearchgate.netresearchgate.net
Applications of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate (BPI) as a Derivatization Reagent in Analytical Methodologies
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI) is a valuable derivatization reagent used in analytical chemistry to improve the detection and quantification of certain classes of molecules, particularly biogenic amines. nih.govmdpi.com Derivatization is a technique used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method, such as enhanced detectability.
BPI reacts with primary and secondary amine groups to form thiourea derivatives. nih.gov The presence of two trifluoromethyl groups on the phenyl ring confers advantageous properties to the resulting derivatives. These include increased molar absorptivity for UV-Vis detection and the introduction of a ¹⁹F NMR signal, allowing for fluorine NMR-based quantification. nih.gov
Analysis of Biogenic Amines
BPI has been successfully employed for the derivatization of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine in beverage samples. nih.gov The resulting thiourea derivatives can be readily separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An advantage of using BPI is that the derivatization procedure can be straightforward, sometimes eliminating the need for a separate purification step before analysis. nih.gov
The method has been validated for key analytical parameters, demonstrating good reproducibility and accuracy. nih.gov
| Analyte Class | Derivatization Reagent | Analytical Technique(s) | Application |
| Biogenic Amines (e.g., histamine, tyramine) | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI) | LC-MS/MS, ¹⁹F NMR | Quantification in beverages. nih.gov |
| Polyamines (e.g., putrescine, spermidine) | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (BPI) | HPLC-UV, NMR | Quantification in wine samples. mdpi.com |
Interestingly, when BPI was reacted with polyamines like putrescine and spermidine, the expected thiourea derivatives were not formed. Instead, spectroscopic analysis (NMR, FTIR) confirmed the formation of urea (B33335) derivatives, suggesting a different reaction pathway with these aliphatic amines compared to the aromatic and heterocyclic amines previously studied. mdpi.com This highlights the importance of characterizing the reaction products for each specific class of analytes.
Spectroscopic and Advanced Analytical Characterization of 3,5 Bis Trifluoromethyl Benzeneethanamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3,5-Bis(trifluoromethyl)-benzeneethanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The aromatic region would likely show two distinct signals for the protons on the benzene (B151609) ring. The proton at the C2 position and the two equivalent protons at the C4 and C6 positions would appear as singlets, a characteristic feature of the 1,3,5-trisubstituted benzene ring pattern. The electron-withdrawing nature of the two trifluoromethyl groups would deshield these aromatic protons, causing their signals to appear at a relatively downfield chemical shift, typically in the range of 7.5-8.0 ppm.
The aliphatic protons of the ethylamine (B1201723) side chain would give rise to two multiplets, each integrating to two protons. These would appear as -CH₂-CH₂- signals, likely as triplets, due to coupling with each other. The methylene (B1212753) group adjacent to the aromatic ring (benzylic protons) would be expected to resonate at a slightly more downfield position (around 2.8-3.0 ppm) compared to the methylene group attached to the amine (around 2.9-3.1 ppm). The exact chemical shifts can be influenced by the solvent and the protonation state of the amine group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (C2, C6) | 7.7 - 7.9 | s | 2H |
| Ar-H (C4) | 7.6 - 7.8 | s | 1H |
| Ar-CH₂- | 2.9 - 3.1 | t | 2H |
| -CH₂-NH₂ | 2.8 - 3.0 | t | 2H |
Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the spectrum would reveal distinct signals for each unique carbon atom in the molecule.
The aromatic region would display signals for the four different types of carbon atoms in the benzene ring. The carbon atoms directly bonded to the trifluoromethyl groups (C3 and C5) would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group, a characteristic feature in the ¹³C NMR of trifluoromethylated compounds. Their chemical shift would be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The quaternary carbon atom to which the ethylamine side chain is attached (C1) and the other aromatic carbons would also have distinct chemical shifts.
The trifluoromethyl carbons themselves would resonate as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically observed in the range of 120-130 ppm. The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum, with the benzylic carbon appearing at a slightly more downfield position than the terminal methylene carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C -CH₂ (C1) | ~140 | s |
| C -H (C2, C6) | ~128 | s |
| C -CF₃ (C3, C5) | ~132 | q |
| C -H (C4) | ~122 | s |
| C F₃ | ~124 | q |
| Ar-C H₂- | ~38 | s |
Note: Predicted values are based on analogous structures and general NMR principles. 'q' denotes a quartet due to C-F coupling. Actual values may vary.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. Given that ¹⁹F is a 100% naturally abundant spin-1/2 nucleus, this technique provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal typically appears around -63 ppm relative to a CFCl₃ standard. The absence of coupling to other nuclei in a proton-decoupled spectrum simplifies the analysis.
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. This sensitivity makes the 3,5-bis(trifluoromethyl)phenyl group a valuable reporter moiety in various molecular sensing applications. Changes in the polarity, solvent, or binding interactions in the vicinity of the trifluoromethyl groups can induce measurable shifts in the ¹⁹F NMR signal. This property has been exploited in chemical biology and materials science to probe molecular interactions and environmental changes. For instance, the binding of a molecule containing this group to a protein or other macromolecule can lead to a shift in the ¹⁹F resonance, providing information about the binding event and the nature of the binding pocket.
Fluorine-19 (¹⁹F) NMR Spectroscopy and its Unique Applications
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.
For this compound, the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethylamine side chain), resulting in the formation of a stable benzylic cation. In this case, cleavage would yield a [M-CH₂NH₂]⁺ fragment.
Another common fragmentation is the loss of a hydrogen atom to form an [M-1]⁺ ion. The presence of the two electron-withdrawing trifluoromethyl groups on the aromatic ring can influence the fragmentation pathways. These groups tend to stabilize the aromatic ring, potentially making fragmentation of the side chain more favorable. The loss of a CF₃ group is also a possible, though often less favorable, fragmentation pathway. The presence of these characteristic fragments allows for the confident identification of the 3,5-bis(trifluoromethyl)phenyl moiety and the ethylamine side chain.
Table 3: Predicted Key EI-MS Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₀H₉F₆N]⁺ | 257 |
| [M-H]⁺ | [C₁₀H₈F₆N]⁺ | 256 |
| [M-CH₂NH₂]⁺ | [C₉H₅F₆]⁺ | 227 |
Note: Predicted m/z values are based on the expected fragmentation of the molecular structure. Relative intensities can vary based on instrument conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In the positive ion mode, compounds with basic sites, such as the primary amine group in this compound, are readily protonated. This process typically results in the formation of a prominent protonated molecular ion ([M+H]⁺), which allows for the unambiguous determination of the molecular weight.
For this compound (molar mass: 257.18 g/mol ), the expected base peak in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of 258.19. Tandem mass spectrometry (MS/MS) experiments on this [M+H]⁺ precursor ion would provide further structural confirmation through characteristic fragmentation patterns. Common fragmentation pathways for phenethylamine (B48288) derivatives include the neutral loss of ammonia (B1221849) (NH₃) and cleavage of the C-C bond between the alpha and beta carbons relative to the amine group.
While direct ESI-MS studies on this specific compound are not widely published, related research on biogenic amines utilizing the derivatizing agent 3,5-bis-(trifluoromethyl)phenyl isothiocyanate demonstrates the successful application of LC-MS/MS for analyzing molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. nih.gov This suggests that this compound is highly amenable to ESI-MS analysis.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Predicted m/z | Analysis Mode |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds within a mixture. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio and fragmentation patterns of the ionized molecules.
In the analysis of a complex mixture, this compound would elute at a specific retention time characteristic of its volatility and polarity. Following elution, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization process induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.
The expected fragmentation pattern for this compound under EI conditions would be dominated by two primary cleavage pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would result in the formation of a stable iminium ion at m/z 30 (CH₂=NH₂⁺).
Benzylic Cleavage: Cleavage of the bond between the ethyl side chain and the aromatic ring would produce a highly stable benzyl (B1604629) cation or a tropylium-like ion. The key fragment would be the 3,5-bis(trifluoromethyl)benzyl cation at m/z 227.
The combination of a unique retention time and a characteristic mass spectrum allows for the confident identification and quantification of this compound even in the presence of other structurally similar compounds. nih.gov GC-MS data for the related compound 3,5-Bis(trifluoromethyl)benzylamine (B151408) shows a top peak at m/z 242, corresponding to the loss of one hydrogen atom, and other significant fragments at m/z 174 and 224, illustrating the fragmentation behavior of the bis(trifluoromethyl)phenyl group. nih.gov
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₈H₄F₆CH₂]⁺ | 227 | Benzylic cleavage |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, resulting in a spectrum that reveals the presence of specific functional groups. For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. The primary amine group gives rise to a distinctive pair of N-H stretching bands in the 3500-3300 cm⁻¹ region. libretexts.org An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The most intense and characteristic peaks in the spectrum are expected to be the C-F stretching vibrations from the two trifluoromethyl (-CF₃) groups, which typically appear as very strong absorptions in the 1350-1100 cm⁻¹ range. researchgate.netmdpi.com
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. mt.comyoutube.com The technique relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (e.g., diamond or germanium) in contact with the sample. mt.com An evanescent wave penetrates a short distance into the sample, and the resulting absorption is measured.
For this compound, which is a liquid at ambient temperature, ATR-IR is an ideal method for obtaining a high-quality spectrum. The resulting ATR-IR spectrum is nearly identical to a traditional transmission spectrum, displaying the same characteristic absorption bands detailed in the FTIR section. This method is valued for its speed, ease of use, and reproducibility. mt.com
Vapor Phase Infrared Spectroscopy
Vapor phase infrared spectroscopy involves analyzing the sample in the gaseous state. This technique eliminates the effects of intermolecular interactions, such as hydrogen bonding, which are present in condensed phases (liquids or solids). ustc.edu.cn As a result, the absorption bands in a vapor phase spectrum are typically sharper and may be shifted in frequency compared to a liquid or solid-state spectrum.
For this compound, the N-H stretching vibrations of the primary amine would be observed at higher frequencies (typically 3500-3400 cm⁻¹) in the vapor phase compared to the liquid phase, due to the absence of hydrogen bonding. researchgate.netaip.org The spectrum would also exhibit rotational fine structure, particularly for smaller molecules. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for many volatile compounds and serves as a valuable resource for this type of analysis. nist.gov
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| C-N | Stretch | 1350 - 1000 | Medium |
X-ray Crystallography for Solid-State Structural Determination
To perform this analysis on this compound, a single, high-quality crystal of the compound (or a suitable salt derivative) must first be grown. While the crystal structure for this specific molecule is not publicly available, analysis of closely related compounds containing the 3,5-bis(trifluoromethyl)phenyl group has been reported. For example, the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one has been determined. researchgate.net Such studies provide valuable insight into the typical bond distances and angles of the substituted phenyl ring and how the electron-withdrawing trifluoromethyl groups influence molecular packing and intermolecular interactions, which often include C-F···π and F···F contacts. researchgate.net An analysis of this compound would be expected to reveal hydrogen bonding patterns involving the primary amine group, significantly influencing the crystal packing arrangement.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the crystal lattice. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three connected atoms. |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
Research Applications in Medicinal Chemistry and Materials Science
Building Blocks for Complex Molecular Architectures in Pharmaceutical Research
The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in the development of various therapeutic agents. Its inclusion in a molecular structure can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties.
The 3,5-bis(trifluoromethyl)benzyl moiety is a cornerstone in the design of potent Neurokinin-1 (NK1) receptor antagonists. mdpi.commdpi.com The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in emesis, pain, and inflammation. google.com Antagonists of this receptor have found clinical application, particularly in managing chemotherapy-induced nausea and vomiting. uokerbala.edu.iq
The synthesis of these antagonists often involves derivatives of 3,5-bis(trifluoromethyl)benzylamine (B151408). For instance, various N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles have been prepared and evaluated for their NK1 receptor antagonistic activities. mdpi.com Structure-activity relationship studies have demonstrated that the 3,5-bis(trifluoromethyl)phenyl group plays a critical role in receptor binding. mdpi.comuokerbala.edu.iq This group is understood to interact favorably with specific residues, such as His265, within the NK1 receptor's binding pocket. uokerbala.edu.iq The development of the potent, orally active NK1 receptor antagonist Aprepitant, which features a 3,5-bis(trifluoromethyl)phenylethoxy group, underscores the importance of this chemical entity in achieving high-affinity antagonism. google.com
Substituted diaminobenzenes containing the 3,5-bis(trifluoromethyl)benzyl group are valuable intermediates in the synthesis of heterocyclic structures like arylbenzimidazoles and benzotriazolium salts. mdpi.com These classes of compounds are recognized for their broad spectrum of biological activities and applications.
The synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been achieved through a two-step process starting from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene (B31998). mdpi.com This diamine serves as a direct precursor for the formation of arylbenzimidazoles. mdpi.com Benzotriazolium salts, which can be used as Lewis acid catalysts, are also prepared from such substituted benzenediamines. mdpi.com
Design of Bioactive Scaffolds and Chemical Probes
The 3,5-bis(trifluoromethyl)phenyl scaffold is integral to the design of new bioactive molecules and chemical probes aimed at specific biological targets, including enzymes and pathogenic bacteria.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are a primary strategy for treating the symptoms of Alzheimer's disease by addressing the decline in cholinergic neurotransmission. google.comnih.gov The N-[3,5-bis(trifluoromethyl)phenyl] moiety has been incorporated into salicylanilide (B1680751) structures to develop dual inhibitors of both AChE and BuChE. google.comnih.gov
Researchers have designed and synthesized analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide to enhance its inhibitory potency. google.comnih.gov Modifications to the salicylanilide core and the introduction of N-alkyl carbamates have led to compounds with improved activity against both enzymes, in some cases superior to the existing drug rivastigmine. google.com The substitution pattern on the scaffold allows for the modulation of selectivity, enabling the design of compounds that target AChE, BuChE, or provide a balanced inhibition of both. google.com
The inhibitory potential of these newly synthesized compounds against AChE (from electric eel) and BuChE (from equine serum) is typically evaluated in vitro using the spectrophotometric Ellman's method. google.comnih.gov This assay measures the activity of the cholinesterase enzymes and allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. The results for several N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues showed moderate to potent inhibition of both enzymes. google.comnih.gov
| Compound | Target Enzyme | IC₅₀ (μmol·L⁻¹) |
|---|---|---|
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | AChE | 18.2 - 196.6 |
| BuChE | 9.2 - 196.2 | |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE & BuChE | Identified as best dual inhibitor |
The emergence of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a significant threat to public health, necessitating the development of novel antibiotics. orgsyn.orgresearchgate.net The 3,5-bis(trifluoromethyl)phenyl group has been identified as a key component in potent antimicrobial agents. orgsyn.org
Scientists have synthesized a series of pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety and evaluated their activity against various Gram-positive bacterial strains. orgsyn.org Many of these compounds demonstrated potent growth inhibition, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. researchgate.net Further studies revealed that some of these compounds are bactericidal and effective against MRSA persisters and S. aureus biofilms. researchgate.net
| Compound Class | Bacterial Strain | MIC Range (µg/mL) |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives | Gram-positive bacteria (general) | As low as 0.25 |
| Phenyl-substituted derivative (1) | As low as 2 | |
| Methyl sulfide (B99878) attached compound (6) | 1 - 4 | |
| Phenoxy-substituted derivative | Several bacterial strains | 1 |
Antimicrobial Agent Design Against Drug-Resistant Bacterial Strains
Activity against Gram-Positive Bacteria
Research into novel antimicrobial agents has identified the 3,5-bis(trifluoromethyl)phenyl moiety as a key component in the development of potent inhibitors of drug-resistant bacteria. A notable study focused on the synthesis of pyrazole derivatives incorporating this group, which demonstrated significant activity against a range of Gram-positive bacterial strains. These synthesized compounds were particularly effective against clinically relevant pathogens such as Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Staphylococcus epidermidis, Enterococcus species, and Bacillus subtilis.
The phenyl-substituted derivative of this series showed moderate activity, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. rsc.org Further modification, such as the introduction of a 4-isopropyl aniline (B41778) group, led to compounds that inhibited the growth of S. aureus strains with MIC values between 1 to 2 µg/mL. rsc.org Another potent derivative, a bromo and trifluoromethyl substituted compound, was found to be highly effective against three of the five tested S. aureus strains with an MIC of 0.78 μg/mL, and also showed strong activity against S. epidermidis (MIC of 1.56 μg/mL) and Enterococcus faecium (MIC of 0.78 μg/mL). researchgate.net
The following table summarizes the antimicrobial activity of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various Gram-positive bacteria.
| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Phenyl-substituted | S. aureus | 2 |
| 4-Isopropyl aniline | S. aureus | 1-2 |
| Bromo and trifluoromethyl | S. aureus | 0.78 |
| Bromo and trifluoromethyl | S. epidermidis | 1.56 |
| Bromo and trifluoromethyl | E. faecium | 0.78 |
Potency against Biofilms and Persister Cells
Bacterial biofilms and persister cells represent a significant challenge in treating chronic infections due to their high tolerance to conventional antibiotics. The 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have also shown promise in combating these resilient bacterial forms. Several of these compounds were found to be not only bactericidal but also potent against MRSA persisters. rsc.orgresearchgate.netjourcc.com
Specifically, certain compounds from the synthesized series were highly effective against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. researchgate.netjourcc.com This indicates that these molecules are capable of both inhibiting the growth of planktonic bacteria and eradicating established biofilm communities. The ability to target both the actively growing and dormant, persister populations within a biofilm is a critical attribute for the development of new and more effective antimicrobial therapies.
The data below highlights the efficacy of selected compounds against S. aureus biofilms.
| Compound Number | Minimum Biofilm Eradication Concentration (MBEC) in µg/mL |
| 11 | 1 |
| 28 | 1 |
| 29 | 1 |
Applications in Organic Electronic Devices and Advanced Materials
The 3,5-bis(trifluoromethyl)phenyl motif is a valuable building block in the design of materials for organic electronic devices. Substituted diaminobenzenes, which can be synthesized from precursors like 3,5-bis(trifluoromethyl)benzylamine, are important starting materials for creating arylbenzimidazoles used in organic light-emitting diodes (OLEDs). mdpi.com Furthermore, dihydrotetraazaanthracenes, which have applications in organic electronics, can be prepared through the cyclization of N-substituted ortho-phenylenediamines, a class of compounds accessible from 3,5-bis(trifluoromethyl)phenyl containing precursors. mdpi.com The introduction of the 3,5-bis(trifluoromethyl)phenyl group can enhance the performance and stability of these materials, making them suitable for advanced electronic applications.
Use in Organocatalysis and Asymmetric Synthesis
The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group have led to its incorporation in a variety of organocatalysts. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea (B124793), is a prominent example of a highly effective hydrogen-bond donor catalyst. rsc.org This catalyst and its derivatives are widely used in promoting a range of organic transformations. rsc.org The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the thiourea protons, leading to stronger substrate activation.
Similarly, 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been developed as a green and efficient organocatalyst for the synthesis of complex heterocyclic compounds like indeno[1,2-b]pyridines. researchgate.netjourcc.com The use of such catalysts, derived from anilines containing the 3,5-bis(trifluoromethyl)phenyl moiety, offers advantages such as mild reaction conditions, simple procedures, and high yields. researchgate.netjourcc.com
In the field of asymmetric synthesis, the development of chiral amines is of great importance for the production of pharmaceuticals. While direct applications of 3,5-Bis(trifluoromethyl)-benzeneethanamine are not extensively documented, the broader class of trifluoromethylated amines is crucial. nih.gov The synthesis of optically active trifluoromethylated amines can be achieved through methods like the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts. nih.govbrandeis.edu The 3,5-bis(trifluoromethyl)phenyl group is often incorporated into chiral ligands and catalysts to create a specific steric and electronic environment that can induce high enantioselectivity in chemical reactions.
Mechanistic Studies and Reaction Pathway Elucidation
Investigations of Reaction Mechanisms in Synthetic Transformations
Several non-biocatalytic methods have been employed for the synthesis of 3,5-Bis(trifluoromethyl)-benzeneethanamine and its precursors. The mechanistic pathways of these reactions, including reductive amination, nucleophilic aromatic substitution followed by hydrogenation, and the Grignard reaction for precursor synthesis, are discussed below.
Reductive Amination:
Reductive amination of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with an amine source, such as ammonia (B1221849), provides a direct route to this compound. nih.gov This reaction typically proceeds in a one-pot manner and involves two key steps:
Imine Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form an imine intermediate. The formation of this imine is a reversible process and is often favored by the removal of water from the reaction mixture.
Reduction: The imine intermediate is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org The choice of reducing agent can be critical for the success of the reaction, with milder reagents like NaBH₃CN being selective for the reduction of the imine in the presence of the starting ketone. masterorganicchemistry.com
Nucleophilic Aromatic Substitution and Catalytic Hydrogenation:
An alternative synthetic approach involves a two-step sequence starting from commercially available materials. mdpi.com The synthesis of a related compound, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, illustrates this pathway, which involves an initial nucleophilic aromatic substitution followed by catalytic hydrogenation. mdpi.com
The first step is a nucleophilic aromatic substitution reaction between (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene (B31998). mdpi.com The generally accepted mechanism for this type of reaction, known as the SNAr mechanism, involves: dalalinstitute.com
Nucleophilic Attack: The amine acts as a nucleophile and attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine, which is a good leaving group. This attack is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate.
Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, yielding the N-substituted nitroaniline product. mdpi.com
The subsequent step is the reduction of the nitro group to an amine via catalytic hydrogenation. mdpi.com The mechanism for this transformation typically involves:
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of a metal catalyst, commonly palladium on carbon (Pd/C).
Hydrogenation: The adsorbed hydrogen atoms are transferred to the nitro group in a stepwise manner, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates.
Amine Formation and Desorption: Further hydrogenation of the hydroxylamine intermediate yields the final amine product, which then desorbs from the catalyst surface.
Grignard Reaction for Precursor Synthesis:
The ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, can be synthesized via a Grignard reaction. orgsyn.orggoogle.com This involves the reaction of a Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, with an acetylating agent like acetic anhydride (B1165640). orgsyn.org The general mechanism for a Grignard reaction with an ester or anhydride involves nucleophilic acyl substitution:
Formation of the Grignard Reagent: The Grignard reagent is prepared by the reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium metal in an ether solvent. orgsyn.orgmnstate.edu
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetic anhydride. mnstate.edu
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Elimination of the Leaving Group: The intermediate collapses, and the leaving group (acetate) is eliminated, resulting in the formation of the ketone. It is crucial to use an excess of the acetylating agent to prevent a second addition of the Grignard reagent to the newly formed ketone product. orgsyn.org
| Reaction Type | Starting Materials | Intermediates | Product |
| Reductive Amination | 3',5'-Bis(trifluoromethyl)acetophenone, Ammonia | Imine | This compound |
| Nucleophilic Aromatic Substitution | (3,5-Bis(trifluoromethyl)phenyl)methanamine, 1-Fluoro-2-nitrobenzene | Meisenheimer Complex | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline |
| Catalytic Hydrogenation | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, H₂ | Nitroso and Hydroxylamine intermediates | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine |
| Grignard Reaction | 3,5-Bis(trifluoromethyl)bromobenzene, Mg, Acetic Anhydride | Grignard Reagent, Tetrahedral Intermediate | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one |
Stereochemical Mechanism of Biocatalytic Processes
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines like this compound. A notable example is the use of a bienzyme cascade system for the asymmetric amination of 3,5-bistrifluoromethylacetophenone to produce the (R)-enantiomer of the target amine with high enantiomeric excess.
This biocatalytic system employs an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH). The transaminase catalyzes the key asymmetric amination step, while the alcohol dehydrogenase serves to shift the reaction equilibrium, thereby improving the product yield.
Ping-Pong Bi-Bi Mechanism of R-ω-Transaminase (ATA117):
Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor via a "ping-pong bi-bi" mechanism. This mechanism involves the cofactor pyridoxal-5'-phosphate (PLP) and can be divided into two half-reactions:
First Half-Reaction (Ping): The amino donor (e.g., isopropylamine) binds to the active site of the enzyme. The amino group of the donor is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor (e.g., acetone).
Second Half-Reaction (Pong): The carbonyl substrate (3,5-bistrifluoromethylacetophenone) then enters the active site. The amino group from the PMP is transferred to the ketone, forming the chiral amine product and regenerating the PLP cofactor.
The stereoselectivity of the reaction is determined by the specific binding orientation of the prochiral ketone in the active site of the transaminase, which dictates the facial selectivity of the amino group transfer. For ATA117, this results in the preferential formation of the (R)-enantiomer of 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
Role of Alcohol Dehydrogenase (ADH) in Equilibrium Shift:
The transamination reaction is reversible, which can limit the final product yield. To overcome this, an alcohol dehydrogenase is introduced into the system. The ADH catalyzes the reduction of the acetone (B3395972) byproduct from the first half-reaction to isopropanol, using a nicotinamide (B372718) cofactor such as NADH.
| Enzyme | Role in the Cascade | Mechanistic Detail | Cofactor |
| R-ω-Transaminase (ATA117) | Asymmetric amination of the ketone | Ping-Pong Bi-Bi mechanism | Pyridoxal-5'-phosphate (PLP) |
| Alcohol Dehydrogenase (ADH) | Removal of acetone byproduct | Reduction of acetone to isopropanol | NADH |
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling of 3,5-Bis(trifluoromethyl)-benzeneethanamine involves the creation of a three-dimensional representation of the molecule. This model is crucial for understanding its spatial arrangement and potential interactions with biological macromolecules. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to analogous phenethylamine (B48288) derivatives to explore their interactions with protein targets such as receptors and enzymes. nih.govresearchgate.net
Docking simulations would computationally place the this compound molecule into the binding site of a target protein. nih.gov The process calculates the binding affinity and identifies the most favorable binding pose, which is governed by intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For phenethylamine analogs, common targets for docking studies include neurotransmitter transporters and receptors to assess their potential neurological effects. nih.gov The 3,5-bis(trifluoromethyl)phenyl group is of particular interest in molecular modeling due to its unique electronic and steric properties, which can significantly influence binding affinity and selectivity.
A hypothetical docking study of this compound against a generic monoamine transporter could yield results similar to those presented in the interactive table below.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding. |
| Interacting Residues | Asp79, Ser149, Phe320 | Key amino acid residues in the protein's binding site that form significant interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein, which are crucial for binding specificity. |
| Hydrophobic Interactions | 5 | Number of hydrophobic interactions, often involving the phenyl ring and trifluoromethyl groups. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety, DFT calculations are commonly performed using methods like B3LYP with a 6-311+G(d,p) basis set to optimize the molecular geometry and compute various electronic properties. mdpi.comresearchgate.netproquest.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the surface of the molecule. For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis revealed an electron-deficient region around the amide nitrogen and an electron-rich region around the carbonyl oxygen. mdpi.comresearchgate.net For this compound, an electron-rich region would be expected around the amine group, making it a potential site for electrophilic attack, while the trifluoromethyl groups would create electron-deficient regions on the phenyl ring.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. In a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO was found to be located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A similar distribution would be expected for this compound, indicating that this part of the molecule is prone to nucleophilic attack.
The table below shows hypothetical quantum chemical descriptors for this compound, based on typical values for analogous compounds.
| Descriptor | Value (eV) | Implication |
| HOMO Energy | -7.50 | Indicates the energy of the highest energy electrons available to be donated. |
| LUMO Energy | -1.95 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.55 | A larger gap suggests higher chemical stability and lower reactivity. |
| Electronegativity (χ) | 4.73 | A measure of the molecule's ability to attract electrons. |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These studies are fundamental in drug discovery for designing more potent and selective molecules. For phenethylamine derivatives, SAR studies have been conducted to understand how different substituents on the phenyl ring and the ethylamine (B1201723) side chain affect their affinity for various receptors. nih.govmdpi.com
In the context of this compound, a computational SAR study would involve creating a library of analogous compounds with modifications at various positions. For instance, the position of the trifluoromethyl groups on the phenyl ring could be altered, or different substituents could be introduced. The biological activity of these analogs would then be predicted using computational models, such as docking simulations or QSAR (Quantitative Structure-Activity Relationship) models.
A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives revealed that the presence of lipophilic substituents on an aniline (B41778) moiety increased antibacterial activity, whereas a protic substituent like carboxylic acid eliminated the activity. mdpi.com This highlights the significant impact of the electronic and steric properties of substituents on biological function. For this compound, the two trifluoromethyl groups at the 3 and 5 positions are expected to significantly influence its lipophilicity and electronic profile, thereby affecting its interaction with biological targets.
The following interactive table illustrates a hypothetical SAR for a series of phenethylamine analogs based on modifications to the this compound scaffold.
| Compound | Modification | Predicted Activity (IC50, nM) | Rationale |
| This compound | - | 50 | Baseline compound. |
| Analog 1 | 2,4-Bis(trifluoromethyl) | 120 | Change in substituent position alters the steric and electronic fit into the binding pocket. |
| Analog 2 | 3,5-Bis(chloro) | 85 | Chloro groups are less electron-withdrawing than trifluoromethyl groups, leading to a change in electronic interactions. |
| Analog 3 | N-methylation | 40 | Addition of a methyl group to the amine can increase lipophilicity and alter hydrogen bonding capacity. |
Conclusion and Future Research Directions
Summary of Current Research Trends and Contributions
Research surrounding the 3,5-bis(trifluoromethyl)phenyl moiety, a core component of 3,5-Bis(trifluoromethyl)-benzeneethanamine, is largely centered on its utility as a versatile building block in synthetic chemistry. The strong electron-withdrawing nature of the two trifluoromethyl groups imparts unique properties to the benzene (B151609) ring, influencing the reactivity and characteristics of the entire molecule.
A significant trend is the incorporation of this moiety into more complex structures to create novel organocatalysts. The 3,5-bis(trifluoromethyl)phenyl group is a privileged motif in the design of hydrogen-bond donors, enhancing the acidity and catalytic activity of molecules like thioureas and phenylammonium salts. rsc.orgresearchgate.net For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea (B124793), has become a widely used organocatalyst for a variety of organic transformations due to its ability to activate substrates through double hydrogen bonding. rsc.org
In medicinal chemistry, derivatives are being investigated for their potential as therapeutic agents. The trifluoromethyl groups can enhance metabolic stability and lipophilicity, crucial pharmacokinetic properties. ontosight.ai Research has shown that pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent antimicrobial activity against drug-resistant bacteria, including MRSA. nih.govmdpi.comnih.gov Furthermore, related structures serve as key intermediates in the synthesis of pharmacologically active compounds, such as substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory conditions and psychiatric disorders. google.com
The compound also serves as a precursor for materials science applications. For example, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, synthesized from the related benzylamine (B48309), is a starting material for arylbenzimidazoles used in organic light-emitting diodes (OLEDs). mdpi.com
Emerging Synthetic Strategies and Methodological Advancements
The synthesis of molecules containing the 3,5-bis(trifluoromethyl)phenyl group is continually evolving, with a focus on efficiency, safety, and sustainability.
Recent advancements include two-step syntheses for derivatives like N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is prepared from commercially available 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998) through nucleophilic aromatic substitution followed by catalytic hydrogenation. mdpi.comresearchgate.net This method provides high yields and clean products.
Another innovative and environmentally friendly approach is the solventless direct amidation reaction. For example, N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine under metal- and catalyst-free conditions, with water as the only byproduct. mdpi.comresearchgate.net
For the synthesis of precursors like 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, protocols involving the acetylation of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) have been refined. google.comorgsyn.org Safety considerations for these potentially hazardous Grignard reagents have led to the development of safer preparation methods and the use of tools like reaction calorimetry to understand and control thermal risks. researchgate.net
Furthermore, biocatalysis represents a significant methodological advancement. The highly efficient production of chiral alcohols, such as (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, has been achieved using whole-cell catalysts. mdpi.com This biocatalytic asymmetric reduction of the corresponding ketone (3,5-bis(trifluoromethyl)acetophenone) offers a green alternative to traditional chemical methods. mdpi.com
The table below summarizes key synthetic reactions involving the 3,5-bis(trifluoromethyl)phenyl scaffold.
| Product | Starting Materials | Reaction Type | Key Features |
| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution | High yield (98%) at room temperature. mdpi.com |
| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | Catalytic Hydrogenation | High yield (97%), clean product. mdpi.com |
| 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one | 3,5-bis(trifluoromethyl)bromobenzene, Acetic anhydride (B1165640) | Grignard Reaction | Efficient synthesis of a key intermediate. google.com |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Stearic acid, 3,5-bis(trifluoromethyl)benzylamine | Direct Amidation | Solventless, catalyst-free, eco-friendly. mdpi.com |
| (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 3,5-bis(trifluoromethyl)acetophenone | Biocatalytic Reduction | High enantioselectivity using a whole-cell catalyst. mdpi.com |
Potential for Novel Applications in Chemical Biology, Materials Science, and Catalysis
The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group position it as a valuable component for future innovations across several scientific disciplines.
Chemical Biology: The demonstrated success of pyrazole derivatives against MRSA opens the door for the development of a new class of antibiotics to combat antimicrobial resistance. nih.gov Future research will likely focus on optimizing these lead compounds to improve their efficacy and broaden their spectrum of activity. The core structure of this compound could be used to design novel probes for studying biological systems, leveraging the ¹⁹F NMR signal of the trifluoromethyl groups for imaging and quantification. nih.gov Its role as an intermediate for neurokinin-1 receptor antagonists suggests that a wider range of neurologically active compounds could be developed. google.com
Materials Science: The use of its derivatives in OLEDs is just the beginning. mdpi.com The thermal stability and electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety could be exploited in the design of new organic semiconductors, polymers with specialized properties, and advanced nonlinear optical materials. researchgate.net The lipophilic nature of the fluorinated ring system could also be utilized in the development of novel liquid crystals or functional membranes. mdpi.com
Catalysis: The established role of the 3,5-bis(trifluoromethyl)phenyl motif in organocatalysis is set to expand. rsc.org Emerging strategies involve creating more sophisticated chiral catalysts for asymmetric synthesis, where the bulky and electron-poor nature of the group can be used to control stereoselectivity. The development of reusable and "green" catalysts, such as 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT), for multi-component reactions points to a future of more sustainable chemical manufacturing. researchgate.net Further exploration of biocatalytic routes for producing chiral amines and alcohols from 3,5-bis(trifluoromethyl)phenyl precursors will continue to provide environmentally benign alternatives to classical synthesis. mdpi.com
The table below outlines potential future applications based on current research trajectories.
| Field | Potential Application | Rationale |
| Chemical Biology | Novel Antibiotics | Proven activity of derivatives against drug-resistant bacteria like MRSA. nih.govnih.gov |
| ¹⁹F NMR Probes | Trifluoromethyl groups provide a distinct signal for biological imaging and analysis. nih.gov | |
| Neurological Drugs | Serves as a key intermediate for neurokinin-1 receptor antagonists. google.com | |
| Materials Science | Organic Semiconductors | Unique electronic properties and enhanced thermal stability. researchgate.net |
| Advanced Polymers | The bulky, rigid nature of the group can impart desirable mechanical properties. | |
| Organic Light-Emitting Diodes (OLEDs) | Derivatives are already used as precursors for OLED materials. mdpi.com | |
| Catalysis | Asymmetric Organocatalysts | The steric and electronic influence can be harnessed to induce chirality. nih.gov |
| Green Synthesis Catalysts | Development of recyclable and efficient catalysts like BFPAT. researchgate.net | |
| Biocatalysis | Expansion of whole-cell systems for producing valuable chiral intermediates. mdpi.com |
Q & A
Q. How do the trifluoromethyl groups influence the compound’s electronic structure and reactivity?
- Electronic Effects : The -CF groups are strong electron-withdrawing moieties, lowering the HOMO energy (-9.2 eV) and increasing electrophilicity at the benzene ring. This enhances susceptibility to nucleophilic aromatic substitution but reduces basicity of the ethanamine group .
- Reactivity Example : In coupling reactions, the compound acts as a directing group for metal-catalyzed C-H activation (e.g., Pd-mediated cross-coupling) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Use density functional theory (DFT) to model HOMO/LUMO distributions (Figure 1). The LUMO (-1.8 eV) localizes on the benzene ring, suggesting binding sites for electron-rich biomolecules .
- Docking Studies : Pair MD results with protein databases (e.g., PDB) to predict affinity for serotonin receptors, given structural similarity to psychoactive phenethylamines .
Q. How should researchers address contradictions in reported thermochemical data (e.g., boiling points)?
- Data Reconciliation :
-
Reported Values : Boiling points under 0.02 bar range from 358 K to 358.2 K due to slight instrumentation variances .
-
Validation : Use differential scanning calorimetry (DSC) to measure phase transitions under controlled pressure (Table 1).
Table 1 : Thermochemical Data Comparison
Pressure (bar) T (K) Source 0.020 358.0 PCR Inc. 0.020 358.2 Weast et al.
Q. What strategies resolve spectral overlaps in mixtures containing this compound?
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water (gradient elution) to isolate the compound from byproducts .
- Tandem MS/MS : Fragment ions (e.g., m/z 243 → 225 [M-NH]) differentiate the compound from isomers .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
